molecular formula C18H17ClN2O B7762193 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B7762193
M. Wt: 312.8 g/mol
InChI Key: BEIYDKMKDJZYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a tetrahydro-β-carboline derivative characterized by a chloro substituent at position 6 and a 4-methoxyphenyl group at position 1 of the β-carboline core. The compound’s structure combines a planar aromatic system with a partially saturated ring, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-22-13-5-2-11(3-6-13)17-18-14(8-9-20-17)15-10-12(19)4-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIYDKMKDJZYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tryptamine and 4-Methoxybenzaldehyde Condensation

In a typical procedure, tryptamine (1a ) reacts with 4-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane. The reaction proceeds under reflux for 1–2 hours, followed by basification with ammonium hydroxide to precipitate the intermediate. Purification via column chromatography (15% methanol/dichloromethane) yields the unsubstituted tetrahydro-β-carboline. Chlorination at position 6 is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C, preserving the methoxyphenyl group.

Key Data:

  • Yield: 70–85% for cyclization step

  • Chlorination efficiency: ~90% with NCS

Electrochemical Synthesis in Deep Eutectic Solvents

A green chemistry approach utilizes electrochemical (EC) methods in deep eutectic solvents (DESs) to synthesize tetrahydro-β-carbolines. Choline chloride/ethylene glycol (1:2) acts as both solvent and electrolyte, enabling a two-step, one-pot reaction.

Reaction Optimization

  • Step 1: Tryptamine and 4-methoxybenzaldehyde undergo EC cyclization at 80°C (20 mA, 60 minutes).

  • Step 2: Addition of 2 N HCl facilitates ring closure at room temperature (20 mA, 90 minutes).

Advantages:

  • Eliminates toxic catalysts (e.g., BF₃·OEt₂)

  • Reduces reaction time from hours to minutes

  • Scalable to gram quantities with 78–90% yield

Table 1. Electrochemical vs. Conventional Synthesis

ConditionSolventTimeYield (%)
ConventionalEthanol4 h90
ElectrochemicalDES2 h78–90

Benzoyl Chloride-Mediated Substitutions

Post-cyclization modifications involve acylating agents to introduce substituents. For 6-chloro derivatives, 6-chlorotryptamine is first condensed with 4-methoxybenzaldehyde, followed by N-acylation using benzoyl chlorides.

Synthesis Protocol

  • Intermediate B1–B17: 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole (A1 ) reacts with substituted benzoyl chlorides to form N1-acylated intermediates.

  • Chlorination: Selective chlorination at position 6 using POCl₃ or NCS.

  • Methoxyphenyl Introduction: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under palladium catalysis.

Table 2. Inhibitory Activity of Analogues

CompoundR GroupIC₅₀ (µM)
D3-H6.24
D28-2,5-2F4.85

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
Emvododstat is primarily recognized for its role as an inhibitor of vascular endothelial growth factor (VEGF) synthesis. By selectively binding to the untranslated regions of VEGF mRNA, it prevents the translation of VEGF protein, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This mechanism is particularly beneficial in cancer treatment as it inhibits tumor growth and metastasis by reducing blood supply to tumors .

Case Studies in Oncology
Several studies have demonstrated the effectiveness of Emvododstat in combination with other chemotherapeutic agents:

  • A study published in Nature indicated that Emvododstat enhances the efficacy of conventional chemotherapy by targeting tumor microenvironments .
  • Clinical trials have shown promising results in patients with solid tumors, where the compound significantly reduced tumor size when used alongside standard treatments .

Neuropharmacology

Potential Neuroprotective Effects
Research has suggested that compounds similar to beta-carbolines exhibit neuroprotective properties. Emvododstat's structural similarity to these compounds indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are areas of ongoing investigation .

Case Studies on Neuroprotection

  • Experimental models have shown that beta-carbolines can enhance cognitive function and memory retention by modulating GABAergic activity .
  • Studies indicate that Emvododstat may also play a role in mitigating neuroinflammation, a common pathway in neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of Emvododstat is crucial for its application in clinical settings:

  • Bioavailability : Emvododstat is reported to be orally bioavailable, making it a suitable candidate for outpatient therapies .
  • Toxicity Studies : Initial studies have shown a favorable safety profile; however, ongoing research is necessary to fully understand its long-term effects and interactions with other drugs .

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer TreatmentInhibition of VEGF synthesisReduced tumor size in clinical trials
NeuropharmacologyModulation of neurotransmitter systemsPotential cognitive enhancement
PharmacokineticsOrally bioavailableFavorable safety profile observed

Mechanism of Action

The mechanism of action of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis. This inhibition leads to a decrease in nucleotide synthesis, affecting cell proliferation and viral replication. The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Activities

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Activity Source/Evidence
Target Compound 6-Cl, 1-(4-MeO-Ph) C₁₈H₁₇ClN₂O DHODH inhibition (Emvododstat)
1-(4-Chlorophenyl)-2-(chloroacetyl)-β-carboline 1-(4-Cl-Ph), 2-(Cl-acetyl) C₁₉H₁₆Cl₂N₂O₃ Structure-activity relationship studies
1-(4-Fluorophenyl)-6-MeO-β-carboline HCl 6-MeO, 1-(4-F-Ph) C₁₈H₁₈ClFN₂O Not explicitly stated (research chemical)
1-(3-MeO-Ph)-6-MeO-β-carboline 6-MeO, 1-(3-MeO-Ph) C₁₉H₂₀N₂O₂ Discontinued (CymitQuimica)
1-Ethyl-6-MeO-β-carboline 6-MeO, 1-Et C₁₄H₁₈N₂O Research chemical (chem960.com )

Key Observations :

  • Chloro vs.
  • Positional Isomerism : The 4-methoxyphenyl group in the target compound contrasts with 3-methoxyphenyl (e.g., 1-(3-MeO-Ph)-6-MeO-β-carboline), which could alter steric interactions and metabolic stability .
  • Fluorophenyl Analogs : Fluorine substitution (e.g., 1-(4-F-Ph)-6-MeO-β-carboline) may improve metabolic stability compared to chloro or methoxy groups due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Source
Target Compound 312.8 4.2 1 donor, 3 acceptors Calculated
1-Ethyl-6-MeO-β-carboline 230.3 2.8 1 donor, 2 acceptors
1-(4-F-Ph)-6-MeO-β-carboline HCl 332.8 3.5 1 donor, 3 acceptors

Key Observations :

  • The target compound’s higher molecular weight and XLogP3 (4.2) suggest greater lipophilicity compared to 1-Ethyl-6-MeO-β-carboline (XLogP3 = 2.8), which could influence membrane permeability and bioavailability .
  • The presence of a chloro substituent increases molecular weight and may enhance binding to hydrophobic enzyme pockets.

Stability and Reactivity

  • The 4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to unsubstituted phenyl rings .

Pharmacokinetic and Toxicity Profiles

  • Target Compound (Emvododstat): Acts as a strong CYP2D6 inhibitor, necessitating caution in co-administration with CYP2D6 substrates. No severe adverse effects were reported in clinical trials .
  • Fluorinated Analogs : Fluorine’s metabolic inertness may reduce toxicity risks compared to chlorinated derivatives .

Biological Activity

6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS# 1256760-54-9) is a compound of significant interest due to its potential biological activities. It belongs to the beta-carboline family, which has been studied for various pharmacological properties, including antimalarial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C18H17ClN2O
  • Molecular Weight : 349.25 g/mol
  • IUPAC Name : 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Anticancer Activity

Beta-carbolines have also been investigated for their anticancer properties. For example, compounds derived from beta-carboline structures have shown promise in inhibiting cancer cell proliferation through various mechanisms. A study indicated that certain derivatives exhibited cytotoxicity against different cancer cell lines with IC50 values ranging from 3 to 5 µM . While direct studies on the specific compound are scarce, its structural analogs suggest it may possess similar anticancer activities.

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective properties. They may exert effects through modulation of neurotransmitter systems and protection against oxidative stress. A study on related compounds suggested that they could enhance cognitive function and provide neuroprotection in models of neurodegeneration . This aspect is particularly relevant given the increasing interest in developing neuroprotective agents from natural products.

Table 1: Summary of Biological Activities of Related Beta-Carbolines

Compound NameActivity TypeIC50/EC50 ValuesReference
Compound 4hAntimalarialIC50 = 2.0 nM
Beta-Carboline 4TrypanocidalIC50 = 14.9 µM
LP-14AnticancerIC50 = 3-5 µM
EmvododstatAntiangiogenicNot specified

Case Studies

Several studies have explored the biological activities of beta-carboline derivatives:

  • Antimalarial Screening : A phenotypic screening approach identified a tetrahydro-beta-carboline derivative with potent activity against malaria parasites. The study emphasized the importance of structural modifications in enhancing efficacy and reducing toxicity .
  • Cytotoxicity Assessment : Research on various beta-carbolines demonstrated selective cytotoxicity toward cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
  • Neuroprotection Studies : Investigations into the neuroprotective effects of beta-carbolines revealed their potential to mitigate oxidative stress and improve cognitive function in animal models .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydro-beta-carboline core undergoes selective oxidation to form dihydro or fully aromatic derivatives:

Oxidizing Agent Conditions Product Application
O₂ (Air)Room temperature, 48h6-Chloro-1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carbolineIntermediate for alkaloid synthesis
DDQCH₂Cl₂, 0°C to RT, 6hAromatic beta-carboline derivativeEnhanced fluorescence probes

Mechanistic Insight :
Oxidation proceeds via radical intermediates, with the methoxyphenyl group stabilizing transition states through resonance.

Reduction Reactions

Controlled reduction modifies the pyridine ring’s saturation state:

Reducing Agent Conditions Product Notes
NaBH₄MeOH, 0°C, 2hPartially saturated derivativesStereoselectivity influenced by Cl substituent
H₂/Pd-CEtOH, 40 psi, 24hFully saturated hexahydro-beta-carbolineRarely reported; low yield (32%)

Functionalization at Position 3

The C3 position undergoes nucleophilic substitution or esterification:

Reaction Type Reagents Product Biological Relevance
EsterificationMethyl chloroformate, DMF3-Carbomethoxy derivativeImproved lipophilicity for CNS targeting
Amide couplingEDC/HOBt, R-NH₂3-Amide derivativesAnticancer activity enhancement

Halogen-Specific Reactivity

The 6-chloro substituent participates in cross-coupling reactions:

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME6-Aryl substituted derivatives55–60%
Nucleophilic displacementCuI, K₂CO₃, DMSO6-Alkoxy/amino variants40–48%

Safety Note :
Reactions involving halogen displacement require strict control of moisture and oxygen to prevent dechlorination .

Stability Under Acidic/Basic Conditions

Condition Effect Degradation Products
1M HCl, reflux, 2hPartial ring-opening at C1-N2 bondTryptamine-like fragments
1M NaOH, RT, 24hMethoxy group demethylation1-(4-Hydroxyphenyl) analog

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing targeted therapies. The chloro and methoxy groups serve as handles for further functionalization, enabling structure-activity relationship (SAR) studies . Researchers should prioritize reaction condition optimization to balance yield and stereochemical fidelity .

Q & A

Q. Q: What are the standard synthetic routes for preparing 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, and how can intermediates be purified?

A:

  • Synthetic Route : A modified Pictet-Spengler reaction is commonly used. For example, a similar β-carboline derivative was synthesized by reacting a substituted tryptophan methyl ester (e.g., 49.3 mmol) with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 54.23 mmol) in dichloromethane under nitrogen, catalyzed by trifluoroacetic acid (TFA, 8 mL) at 0°C for 4 days .
  • Purification : Post-reaction neutralization with dilute ammonia and extraction with CH₂Cl₂ is followed by column chromatography (silica gel, 70–200 μm). Isomers are separated using CH₂Cl₂ (for cis-isomers) and CH₂Cl₂/CH₃OH (99.5:0.5) for trans-isomers .

Characterization Techniques

Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this β-carboline derivative?

A:

  • Spectroscopy : Use ¹H/¹³C NMR (300 MHz) in CDCl₃/DMSO-d₆ to resolve substituent positions and stereochemistry. For example, chemical shifts for methoxy groups typically appear at δ 3.7–3.9 ppm . FTIR (e.g., Nicolet Avatar 380) identifies functional groups like C=O (1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • Crystallography : Slow crystallization in dichloromethane with glacial acetic acid (4°C, 60 days) yields X-ray-quality crystals. Data collection via Enraf-Nonius CAD-4 diffractometers validates bond angles and packing .

Advanced Stereochemical Analysis

Q. Q: How can researchers resolve and validate the stereochemistry of chiral centers in this compound?

A:

  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to isolate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations .
  • Crystallographic Refinement : R-factor analysis (<5%) in X-ray structures confirms spatial arrangements of substituents .

Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies are recommended for designing SAR studies on β-carboline derivatives targeting neurological receptors?

A:

  • Substitution Patterns : Systematically vary substituents at positions 1 (aryl), 6 (halogen), and 9 (hydrogenation state). For example, replacing 4-methoxyphenyl with 3-chlorophenyl alters affinity for 5-HT₂A receptors .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidases). Validate with IC₅₀ assays using purified enzyme isoforms .

Computational Modeling of Reactivity

Q. Q: How can DFT calculations guide the optimization of reaction conditions for synthesizing β-carboline analogs?

A:

  • Transition State Analysis : Calculate activation energies (B3LYP/6-31G*) for Pictet-Spengler cyclization to identify rate-limiting steps. Polar solvents (e.g., CH₂Cl₂) stabilize intermediates via dipole interactions .
  • Solvent Effects : COSMO-RS simulations predict solubility and reaction yields in mixed solvents (e.g., CH₃OH/H₂O) .

Contradictory Bioactivity Data

Q. Q: How should researchers address discrepancies in reported biological activities of β-carboline derivatives?

A:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, ATP levels for cytotoxicity assays). For example, inconsistent MAO inhibition data may arise from enzyme source variations (recombinant vs. tissue-extracted) .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., demethylated or oxidized derivatives) .

Pharmacological Mechanism Elucidation

Q. Q: What experimental approaches are critical for probing the mechanism of action of this compound in neurodegenerative models?

A:

  • Kinetic Studies : Measure time-dependent inhibition of acetylcholinesterase (AChE) using Ellman’s method. Compare Km and Vmax values with donepezil as a control .
  • Gene Expression Profiling : RNA-seq of treated neuronal cells identifies pathways (e.g., apoptosis, oxidative stress) modulated by the compound .

Stability and Degradation Pathways

Q. Q: What methodologies assess the hydrolytic and photolytic stability of this β-carboline derivative?

A:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and UV light (254 nm) conditions. Monitor degradation via UPLC-PDA at 220 nm .
  • Degradant Identification : HRMS and ¹H NMR track structural changes (e.g., methoxy group cleavage to phenol) .

Derivative Synthesis for Lead Optimization

Q. Q: How can researchers efficiently generate structurally diverse analogs for lead optimization?

A:

  • Parallel Synthesis : Use a 96-well plate to combine varying aldehydes (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) with the core β-carboline scaffold under microwave irradiation (100°C, 30 min) .
  • Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at position 3 to enhance solubility .

Data Reproducibility in Multi-Lab Studies

Q. Q: What protocols ensure reproducibility of synthetic and bioassay data across research groups?

A:

  • Detailed SOPs : Document reaction parameters (e.g., N₂ flow rate, TFA stoichiometry) and purity thresholds (>95% by HPLC) .
  • Reference Standards : Distribute a batch of pre-characterized compound (e.g., ¹³C-labeled internal standard) to collaborating labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.